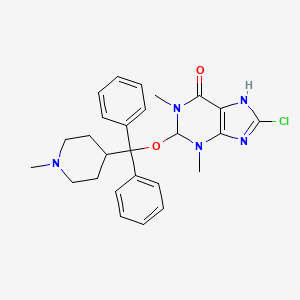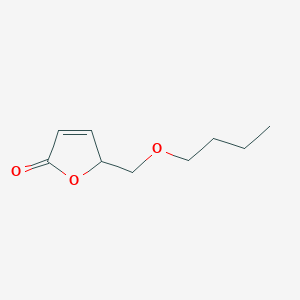![molecular formula C11H16N2O B14438069 1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine CAS No. 77023-18-8](/img/structure/B14438069.png)
1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the oxabicycloheptane ring system imparts unique chemical properties to the molecule, making it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxabicycloheptane Ring: The oxabicycloheptane ring can be synthesized through the catalytic hydrogenation of hydroquinone, followed by isomerization of the resulting cyclohexane-1,4-diol.
Imidazolidine Ring Formation: The imidazolidine ring is formed by reacting appropriate diamines with aldehydes or ketones under acidic or basic conditions.
Coupling of the Two Rings: The final step involves coupling the oxabicycloheptane ring with the imidazolidine ring through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure.
1,2-Epoxycyclohexane: Another compound with an epoxide ring, similar in reactivity.
Cyclohexene oxide: Shares structural similarities and undergoes similar chemical reactions.
Uniqueness
1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine is unique due to the presence of both the oxabicycloheptane and imidazolidine rings, which impart distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
77023-18-8 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
1,3-dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine |
InChI |
InChI=1S/C11H16N2O/c1-12-7-8-13(2)10(12)11-6-4-3-5-9(11)14-11/h3-6,9-10H,7-8H2,1-2H3 |
Clé InChI |
PXQGHIVMGHFNOO-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(C1C23C=CC=CC2O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,7-Trimethyl-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B14437991.png)
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
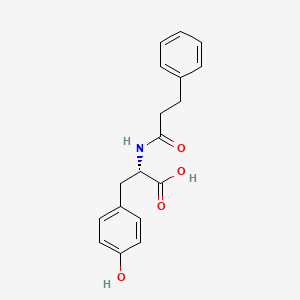
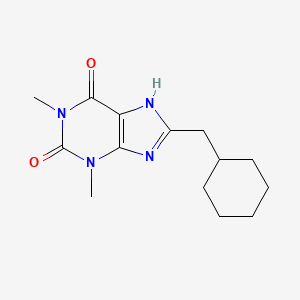
![4-Fluorophenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14438008.png)
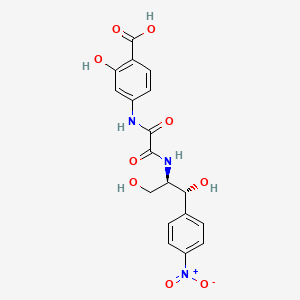
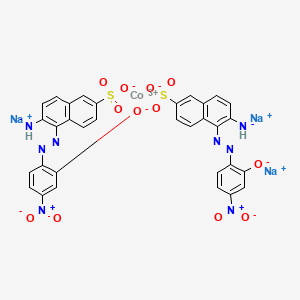
![1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14438033.png)
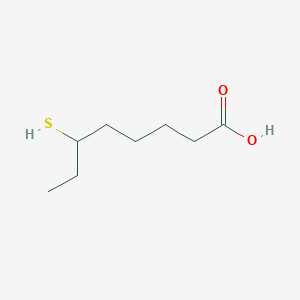
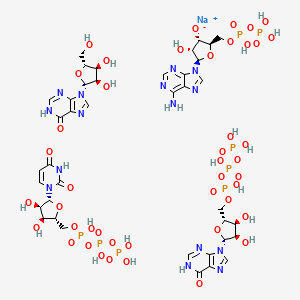
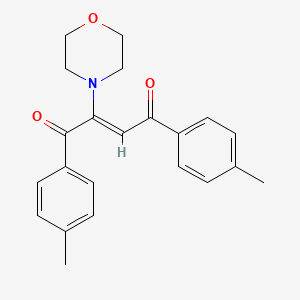
![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
